3-Aminoheptanoic acid

Overview

Description

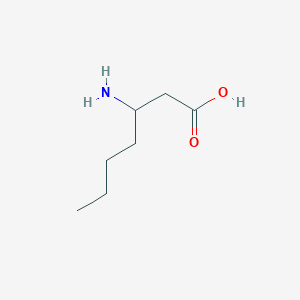

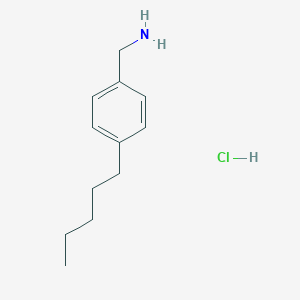

3-Aminoheptanoic acid is a chemical compound with the empirical formula C7H15NO2 . It has a molecular weight of 145.20 . The compound is typically available in powder form .

Molecular Structure Analysis

The molecular structure of 3-Aminoheptanoic acid consists of a seven-carbon chain (heptanoic acid) with an amino group (-NH2) attached to the third carbon . The compound has a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

3-Aminoheptanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 256.8±23.0 °C at 760 mmHg, and a flash point of 109.1±22.6 °C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 142.8±3.0 cm3 .Scientific Research Applications

Chemical Research

“3-Aminoheptanoic acid” is a unique chemical compound with the empirical formula C7H15NO2 . It’s a powder form substance with a molecular weight of 145.20 . Its structure contains an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain on the carbon that connects the amino group to the carboxyl group . This compound is often used in chemical research for the synthesis of various derivatives .

Structural Modification of Natural Products

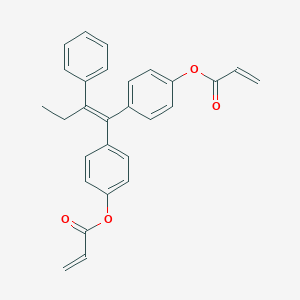

Amino acids, including “3-Aminoheptanoic acid”, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . For example, researchers have attempted the synthesis of several ligustrazine-betulinic acid (TBA) amino acid derivatives by introducing several amino acids to the C3 of TBA to enhance its antitumor activities and tumor targeting .

Food Industry

Amino acids are widely used in the food industry . They can be used to enhance the flavor of food and enhance nutrition . For example, the main raw material of the sweetener aspartame is L-phenylalanine .

Medical and Healthcare Industries

Amino acids are widely used in the medical and healthcare industries . They have a wide range of pharmacological activities, such as antitumor , anti-HIV , and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

Cosmetics

“3-Aminoheptanoic acid” has applications in the cosmetics industry . It’s used in the formulation of various cosmetic products due to its beneficial properties .

Bio-production

“3-Aminoheptanoic acid” can be produced from fumaric acid (FA) using Bacillus megaterium . This eco-friendly whole-cell biocatalytic process is used for the bio-production of "3-Aminoheptanoic acid" .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as aminocaproic acid, are known to interact with enzymes that bind to the amino acid lysine .

Mode of Action

Based on its structural similarity to aminocaproic acid, it may also act as an inhibitor for enzymes that bind to the amino acid lysine

Biochemical Pathways

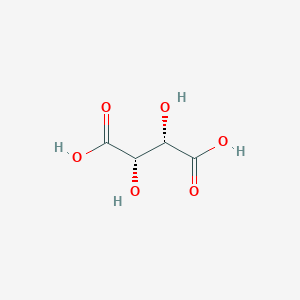

Biochemical pathways for producing 3-Aminoheptanoic acid have been described. These pathways involve forming two terminal functional groups, comprised of carboxyl, amine, or hydroxyl group, in a C7 aliphatic backbone substrate

Result of Action

It’s worth noting that the compound exhibits rich solid-state phase behavior, with as many as five new polymorphic forms found, connected by four fully reversible solid-state phase transitions .

Action Environment

It’s worth noting that the compound’s solid-state phase transitions involve shifts of bilayers and/or conformational changes in the aliphatic chain .

properties

IUPAC Name |

3-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUENJGFCFZKXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395342 | |

| Record name | 3-aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoheptanoic acid | |

CAS RN |

104883-48-9 | |

| Record name | 3-aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

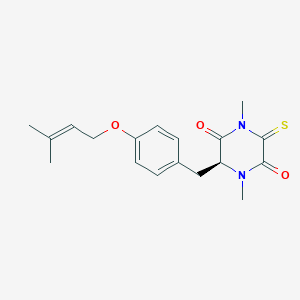

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

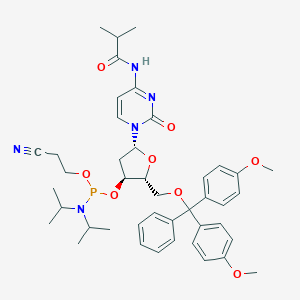

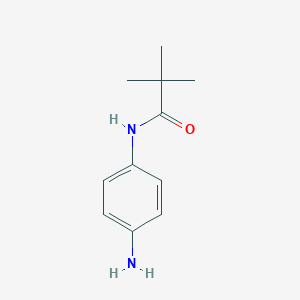

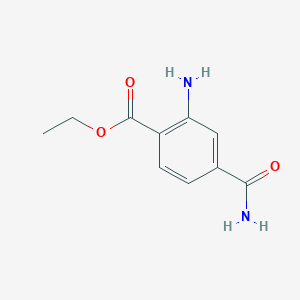

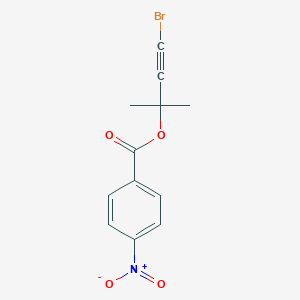

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)